4-Acrylamidosalicylic acid
Description
4-Acrylamidosalicylic acid is a chemically modified derivative of salicylic acid, characterized by the substitution of an acrylamido group (-NHCOCH₂CH₂COOH) at the 4-position of the aromatic ring. This structural modification imparts unique physicochemical properties, particularly its ability to form stimuli-responsive gels. A seminal study by Annaka et al. (2001) demonstrated that poly(4-acrylamidosalicylic acid) gels exhibit multiple-phase behavior dependent on pH and temperature, with four distinct phases identified:
- Phase091 (as-prepared, 91% swelling ratio),
- Phase244 (swollen at high pH, 244% swelling ratio),
- Phase064 (heat-treated, 64% swelling ratio),
- Phase233 (swollen at high pH after heat treatment, 233% swelling ratio).
These phases exhibit discrete transitions with hysteresis, stabilized by specific pH/temperature ranges. Small-angle neutron scattering revealed structural inhomogeneities, particularly in the shrunken state (Phase064), suggesting applications in controlled drug delivery or smart materials .
Properties
CAS No. |
39839-48-0 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-hydroxy-4-(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-9(13)11-6-3-4-7(10(14)15)8(12)5-6/h2-5,12H,1H2,(H,11,13)(H,14,15) |
InChI Key |
BUFBLQXPZFSNRC-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Synonyms |
poly(N-acryloyl-4-aminosalicylic acid) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetylsalicylic Acid (Aspirin)
- Structural Feature : Acetyl group (-OCOCH₃) at the 2-position.
- Solubility : Poor aqueous solubility (0.33 mg/mL at 25°C), often enhanced via co-amorphous or co-crystal formulations (e.g., with arginine or nicotinamide) .
- Key Properties :
- Lipophilic due to the acetyl group, limiting bioavailability.
- Primarily used as an anti-inflammatory and analgesic.
- Contrast with 4-Acrylamidosalicylic Acid :
4-Aminosalicylic Acid
- Structural Feature: Amino group (-NH₂) at the 4-position.
- Solubility : Moderately soluble in water (1.2 g/100 mL), influenced by protonation at acidic pH.
- Key Properties: Used as an antitubercular agent and synthetic intermediate (e.g., in preparing MSA derivatives) . The amino group enables hydrogen bonding but lacks the acrylamido group’s polymerizability.
- Contrast with 4-Acrylamidosalicylic Acid: Functional group differences dictate divergent applications: 4-aminosalicylic acid is pharmacologically active, while 4-acrylamidosalicylic acid is a polymer precursor .
Sulfosalicylic Acid
- Structural Feature : Sulfonic acid group (-SO₃H) at the 5-position.
- Solubility : High aqueous solubility (>500 mg/mL) due to strong acidity (pKa ~1.3).
- Key Properties :
- Contrast with 4-Acrylamidosalicylic Acid :
Data Table: Comparative Analysis
Q & A
Q. What are the standard protocols for synthesizing 4-acrylamidosalicylic acid with high purity for research purposes?
Methodological Answer:
- Step 1 : Start with salicylic acid derivatives and acryloyl chloride under anhydrous conditions. Use a molar ratio of 1:1.2 (salicylic acid derivative to acryloyl chloride) in a nitrogen atmosphere to minimize oxidation .
- Step 2 : Employ a solvent system such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–5°C to control reaction exothermicity.
- Step 3 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol. Validate purity using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (confirming absence of unreacted starting materials) .
Q. How can researchers characterize the structural stability of 4-acrylamidosalicylic acid under varying pH conditions?
Methodological Answer:
- Conduct pH-dependent stability assays using buffered solutions (pH 2–12). Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 300–320 nm) and LC-MS to identify breakdown products .
- For quantitative analysis, use kinetic modeling (e.g., pseudo-first-order rate constants) to determine degradation rates. Cross-validate with FTIR to detect functional group alterations (e.g., loss of acrylamide peaks at 1650 cm⁻¹) .
Advanced Experimental Design and Data Analysis
Q. How should researchers design experiments to study the rheological behavior of 4-acrylamidosalicylic acid in polymer gels?
Methodological Answer:
- Design : Prepare hydrogels at varying concentrations (e.g., 5–20% w/v) and crosslinker ratios. Use oscillatory rheometry (frequency sweep: 0.1–100 Hz) to measure storage (G') and loss moduli (G") .
- Data Interpretation : Apply the Winter-Chambon criterion (tan δ = G"/G' independent of frequency) to identify gelation points. Compare with theoretical models (e.g., percolation theory) to explain network formation .
- Contradiction Handling : If inconsistent gelation thresholds arise, verify temperature control (±0.5°C) and solvent evaporation rates. Replicate experiments with inert gas purging to exclude oxygen interference .
Q. What statistical approaches resolve contradictions in reported bioactivity data for 4-acrylamidosalicylic acid derivatives?
Methodological Answer:
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values for antimicrobial activity). Use random-effects models to account for inter-study variability.
- Sensitivity Testing : Apply ANOVA to identify confounding variables (e.g., solvent polarity, incubation time). For outliers, re-evaluate assay protocols (e.g., broth microdilution vs. agar diffusion) .
- Validation : Cross-check with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) to confirm bioactivity trends .
Advanced Mechanistic and Theoretical Questions
Q. How does 4-acrylamidosalicylic acid influence pH oscillations in redox-active reaction systems?
Methodological Answer:
- Experimental Setup : Use a semi-batch reactor with bromate-sulfite solutions. Introduce 4-acrylamidosalicylic acid (0.1–1 mM) as a gel-phase modifier. Monitor pH oscillations potentiometrically (Ag/AgCl electrode) .
- Mechanistic Insight : Analyze oscillation amplitude/frequency changes via FFT (Fast Fourier Transform). Correlate with gel swelling dynamics (e.g., Flory-Rehner theory) to explain proton transport modulation .
Q. What computational methods predict the solvation thermodynamics of 4-acrylamidosalicylic acid in aqueous-organic mixtures?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation shells using AMBER or GROMACS. Calculate Gibbs free energy (ΔG) via thermodynamic integration.
- Validation : Compare with experimental solubility data (e.g., shake-flask method in water/ethanol mixtures). Adjust force fields (e.g., OPLS-AA) to improve agreement .
Data Presentation and Reproducibility
Q. How should researchers present large rheological datasets for 4-acrylamidosalicylic acid gels to ensure reproducibility?
Methodological Answer:
-
Data Tables : Include raw storage/loss moduli values at critical frequencies (e.g., crossover point). Example:
Frequency (Hz) G' (Pa) G" (Pa) 0.1 120 80 1.0 150 90 10.0 180 100 -
Supplemental Material : Provide instrument calibration logs (e.g., torque verification) and environmental conditions (humidity, temperature) .
Q. What documentation standards ensure replicability in synthesis protocols?
Methodological Answer:
- Detailed Logs : Record reaction times (±1 min), solvent batch numbers, and purification yields. Example:
- Batch A: THF (Sigma, 99.9%), yield 72%.
- Batch B: THF (Alfa Aesar, 99.5%), yield 68% .
- Open Data : Deposit raw NMR/HPLC files in repositories like Zenodo with DOI linking .
Critical Evaluation of Literature
Q. How can researchers reconcile discrepancies in reported toxicity thresholds for 4-acrylamidosalicylic acid?
Methodological Answer:
- Source Evaluation : Prioritize studies with OECD-compliant assays (e.g., OECD 423 for acute toxicity). Exclude non-peer-reviewed or industry-funded reports lacking raw data .
- Dose-Response Modeling : Use probit analysis to interpolate LD₅₀ values. Compare confidence intervals across studies to identify methodological biases (e.g., animal model differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
